molecular formula C10H9ClN6S B8048509 [4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine

[4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine

Cat. No.: B8048509
M. Wt: 280.74 g/mol
InChI Key: VRKSIMCQVXXRTH-UHFFFAOYSA-N
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Description

[4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyrimidine ring with a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with thioamides or similar reagents.

    Chlorination and Methylation: Chlorination and methylation steps are carried out to introduce the chloro and methyl groups at the desired positions.

    Hydrazine Introduction: The final step involves the reaction of the intermediate with hydrazine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine]: Shares a similar core structure but lacks the chloro and methyl groups.

    [4-(6-Chloroimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]amine: Similar structure but without the methyl group.

    [4-(6-Methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine: Similar structure but without the chloro group.

Uniqueness

The presence of both chloro and methyl groups in [4-(6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-yl]hydrazine imparts unique chemical properties and biological activities, making it distinct from its analogs.

Properties

IUPAC Name

[4-(6-chloro-2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN6S/c1-5-8(7-4-18-10(15-7)16-12)17-3-6(11)2-13-9(17)14-5/h2-4H,12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKSIMCQVXXRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=NC2=N1)Cl)C3=CSC(=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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